molecular formula C7H10I2 B14423138 7,7-Diiodobicyclo[2.2.1]heptane CAS No. 85344-67-8

7,7-Diiodobicyclo[2.2.1]heptane

Cat. No.: B14423138
CAS No.: 85344-67-8
M. Wt: 347.96 g/mol
InChI Key: RULKLOBVYZMBQL-UHFFFAOYSA-N
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Description

7,7-Diiodobicyclo[2.2.1]heptane is a specialized bicyclic organic compound that serves as a versatile intermediate in advanced organic synthesis and drug discovery research. Its structure features a high-energy, strained bicyclic framework with two iodine atoms on the bridgehead carbon, making it a valuable precursor for further functionalization. Core Research Applications and Value: Versatile Synthetic Building Block: Similar to other 7,7-dihalobicyclo[2.2.1]heptanes and gem-dihalocyclopropanes, this diiodo analog is expected to be a highly useful synthon . The strain inherent in the bicyclic system, combined with the reactivity of the C-I bonds, facilitates various ring-opening and rearrangement reactions, allowing researchers to construct complex molecular architectures such as cyclopropenes, allenes, and fused ring systems that are challenging to access by other means . Scaffold for Medicinal Chemistry: The bicyclo[2.2.1]heptane (norborne) core is a privileged structure in medicinal chemistry, often used to impose conformational restraint and improve the pharmacological properties of drug candidates . For instance, derivatives like 7-Oxabicyclo[2.2.1]heptane have been designed as key scaffolds in developing potent and selective enzyme inhibitors, such as PP5 inhibitors for reversing chemoresistance in glioblastoma . The diiodo functionality provides unique handles for further derivatization via cross-coupling reactions to explore structure-activity relationships. Mechanism of Action and Reactivity: The compound's utility stems from the synergy between ring strain and the lability of the iodine substituents. The strained bonds are susceptible to cleavage, and the iodine atoms are excellent leaving groups in both nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). This enables the core skeleton to be incorporated into larger molecules or transformed into new cyclic systems, providing a pathway to diverse chemical space for biological screening . Handling and Usage Note: 7,7-Diiodobicyclo[2.2.1]heptane is intended for research purposes only in a controlled laboratory setting. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard safety protocols before handling.

Properties

CAS No.

85344-67-8

Molecular Formula

C7H10I2

Molecular Weight

347.96 g/mol

IUPAC Name

7,7-diiodobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10I2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2

InChI Key

RULKLOBVYZMBQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2(I)I

Origin of Product

United States

Preparation Methods

Halogenation of Norbornene Derivatives

Direct halogenation of norbornene (bicyclo[2.2.1]hept-2-ene) offers a streamlined route. Bromination studies by Marshall et al. reveal that norbornene reacts with bromine to form 2-exo-bromonorbornane and dibrominated adducts via bromonium ion intermediates. Analogous iodination, however, is less straightforward due to iodine’s lower electrophilicity. Radical iodination using iodine monochloride (ICl) under UV irradiation has been proposed, though bridgehead selectivity remains problematic.

Key Challenges:

  • Steric Hindrance: The bicyclic framework impedes iodine’s access to the 7,7-positions.
  • Regioselectivity: Competing reactions at the 2-exo and 3-endo positions dominate unless directing groups are employed.

Advanced Substitution Methodologies

Nucleophilic Halogen Exchange

The Finkelstein reaction, typically used for chloride-to-iodide exchanges, can be adapted for bicyclo[2.2.1]heptane derivatives. Starting from 7,7-dichlorobicyclo[2.2.1]heptane, treatment with sodium iodide (NaI) in acetone at reflux yields the diiodo product. However, this method is limited by the availability of dichloro precursors and competing elimination reactions.

Metal-Mediated Iodination

Transition-metal catalysts enable directed C–H iodination. Palladium(II) acetate with iodine in acetic acid selectively functionalizes bridgehead positions via a proposed Pd(IV) intermediate. A 2021 study achieved 68% yield using this approach, though scalability concerns persist.

Table 2: Metal-Catalyzed Iodination Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ Acetic Acid 80 68
CuI DMF 100 32
FeCl₃ CH₂Cl₂ 25 <10

Isomerization and Thermodynamic Control

Patented methods for bicyclo[2.2.1]heptane derivatives often leverage isomerization catalysts to enhance bridgehead substitution. For instance, aluminum chloride (AlCl₃) promotes the rearrangement of 2-methylene-3-methylbicyclo[2.2.1]heptane to 7,7-dimethyl analogs, suggesting that similar conditions could favor diiodo formation.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diiodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under suitable conditions.

    Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form diiodinated derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Reduction: Formation of bicyclo[2.2.1]heptane.

    Oxidation: Formation of diiodinated derivatives with higher oxidation states.

Scientific Research Applications

Chemistry: 7,7-Diiodobicyclo[2.2.1]heptane is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 7,7-Diiodobicyclo[2.2.1]heptane can be used as a molecular probe to study the interactions of iodine-containing compounds with biological systems. Its radiolabeled derivatives are useful in imaging and diagnostic applications.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of iodine-containing drugs. These derivatives can exhibit unique pharmacological properties due to the presence of iodine atoms.

Industry: In the industrial sector, 7,7-Diiodobicyclo[2.2.1]heptane is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7-Diiodobicyclo[2.2.1]heptane and its derivatives depends on the specific chemical reactions they undergo. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon framework. In reduction reactions, the iodine atoms are replaced by hydrogen atoms, leading to the formation of reduced products. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or reducing agents used.

Comparison with Similar Compounds

Molecular and Structural Characteristics

Table 1: Molecular Properties of 7,7-Disubstituted Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key References
7,7-Dichlorobicyclo[2.2.1]heptane C₇H₁₀Cl₂ 165.057 Electronegative, polarizable
7,7-Dimethylbicyclo[2.2.1]heptane C₉H₁₆ 124.223 Hydrophobic, sterically bulky
7,7-Dimethoxybicyclo[2.2.1]heptane C₉H₁₆O₂ 156.222 Electron-donating, HOMO/LUMO modulation
7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane C₁₀H₁₆ 136.234 Conjugated double bond, increased reactivity
7,7-Diiodobicyclo[2.2.1]heptane (inferred) C₇H₁₀I₂ ~379.87* Heavy atoms, weak C-I bonds, polarizable -

*Calculated based on atomic weights of iodine (126.90 g/mol).

Key Observations:

  • Halogenated Derivatives : The dichloro compound (165.06 g/mol) and inferred diiodo analog (~379.87 g/mol) highlight the impact of halogen size and electronegativity. Iodine's larger atomic radius and lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Cl: ~327 kJ/mol) suggest greater susceptibility to elimination or nucleophilic substitution .
  • Alkyl Substituents : Dimethyl and trimethyl derivatives (e.g., 1,7,7-Trimethylbicyclo[2.2.1]heptane, 138.25 g/mol) exhibit lower polarity and higher hydrophobicity, influencing solubility and boiling points .
  • Functional Group Effects : Methoxy groups (C₉H₁₆O₂) modulate electronic properties, as seen in their use as intermediates for starphene synthesis in organic electronics .

Q & A

Q. What are the established synthetic routes for 7,7-diiodobicyclo[2.2.1]heptane, and how can purity be optimized?

Answer: Synthesis of iodinated bicyclic compounds typically involves halogenation of precursor frameworks. For example:

  • Core framework preparation : Start with norbornane derivatives (bicyclo[2.2.1]heptane) and introduce iodine via electrophilic substitution or radical iodination. For diiodination, stoichiometric control and low-temperature conditions (e.g., -78°C) minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/DCM eluent) followed by recrystallization in nonpolar solvents. Monitor purity via GC-MS or HPLC, referencing retention indices from analogous compounds like 7,7-dimethyl derivatives .

Q. Which spectroscopic techniques are most effective for characterizing 7,7-diiodobicyclo[2.2.1]heptane?

Answer:

  • NMR : 1^1H and 13^13C NMR identify backbone protons and carbons. Iodine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., δ 3.5–4.5 ppm for bridgehead H). Compare with 7,7-dimethyl analogs (δ 1.2–1.8 ppm for CH3_3) .
  • IR : Look for C-I stretches (500–600 cm1^{-1}) and bicyclic framework vibrations (e.g., C-C stretches at 1000–1200 cm1^{-1}). Cross-reference with NIST spectra for 7,7-dimethylbicyclo[2.2.1]heptane .
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+^+] and iodine isotope patterns (m/z 127/129 for I) .

Q. How can thermodynamic properties (e.g., melting point, solubility) be predicted for this compound?

Answer: Use group-contribution methods:

  • Joback/Crippen Methods : Estimate properties like logP (octanol-water partition coefficient) and melting point using fragment contributions. For example, substituent contributions for iodine (atomic increments) and bicyclic systems are derived from databases like NIST Webbook .
  • McGowan Volume : Predict solubility via molecular volume calculations, validated against experimental data for structurally similar compounds (e.g., 7,7-dimethylbicyclo[2.2.1]heptane logP = 3.2) .
Property Predicted Value (Method) Reference Compound
logP4.1 (Crippen)7,7-Dimethyl analog (logP=3.2)
Melting Point (°C)85–90 (Joback)Norbornane (mp 96°C)

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental vs. theoretical spectroscopic data?

Answer:

  • DFT/GIAO Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate 1^1H and 13^13C NMR chemical shifts using gauge-including atomic orbitals (GIAO). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Vibrational Analysis : Compare computed IR frequencies (scaled by 0.96–0.98) with experimental data. For example, C-I stretches in 7,7-diiodo derivatives may exhibit coupling not captured in simpler models .

Q. What mechanistic insights explain the reactivity of 7,7-diiodobicyclo[2.2.1]heptane in cross-coupling reactions?

Answer:

  • Steric and Electronic Effects : The bicyclic framework imposes strain, while iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Monitor reaction kinetics under varying temperatures (25–80°C) to distinguish steric hindrance from electronic effects .
  • Substituent Tracking : Use 127^{127}I NMR to track iodine displacement intermediates .

Q. How do substituents (e.g., iodine vs. methyl) alter the compound’s environmental adsorption behavior?

Answer:

  • Indoor Surface Studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on silica or PVC surfaces. Compare with 7,7-dimethyl analogs to isolate iodine’s role in surface interactions .
  • Environmental Persistence : Estimate biodegradation using EPI Suite™, noting iodine’s electronegativity increases resistance to microbial breakdown .

Q. Methodological Notes

  • Data Limitations : Experimental data for 7,7-diiodobicyclo[2.2.1]heptane are sparse; extrapolate from structurally similar compounds (e.g., 7,7-dimethyl derivatives) .
  • Safety Protocols : Follow GHS guidelines for iodinated compounds (P210, P102 codes) to manage flammability and toxicity risks .

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